N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide, also known as IA, is a chemical compound that has been extensively studied for its potential use in the field of medicine. IA is a hydrazone derivative that has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-tubercular properties. N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has also been studied for its potential use as an anti-diabetic agent. The compound has been shown to inhibit the activity of various enzymes such as α-amylase, α-glucosidase, and aldose reductase, which are involved in the pathogenesis of diabetes.
Wirkmechanismus
The mechanism of action of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has also been shown to inhibit the activation of various signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2). N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has also been shown to exhibit anti-cancer effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. The compound has been shown to exhibit anti-microbial effects by inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has various advantages and limitations for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has also been shown to exhibit a wide range of pharmacological effects, making it a versatile compound for various scientific research applications. However, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide has some limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to use in certain experimental setups. N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide also has poor bioavailability, which can limit its potential use as a drug candidate.
Zukünftige Richtungen
There are various future directions for N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide research. One potential direction is to study the compound's potential use as an anti-diabetic agent. Further research is needed to elucidate the mechanism of action of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide in inhibiting various diabetes-associated enzymes. Another potential direction is to study the compound's potential use as an anti-cancer agent. Further research is needed to determine the efficacy of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide in vivo and to identify the molecular targets of the compound. N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide can also be modified to improve its solubility and bioavailability, making it a more viable drug candidate.
Synthesemethoden
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-(1H-imidazol-1-yl)benzaldehyde and aceto hydrazide in the presence of a catalyst. The resulting compound is then purified using various techniques such as recrystallization and column chromatography. The purity of the compound is confirmed using techniques such as NMR and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-10(15-16-11(2)18)12-3-5-13(6-4-12)17-8-7-14-9-17/h3-9H,1-2H3,(H,16,18)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGIGGKIKGSCBX-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C)C1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C)/C1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.